molecular formula C6H4FN3S B6247079 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine CAS No. 1824632-32-7

6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B6247079
CAS No.: 1824632-32-7
M. Wt: 169.18 g/mol
InChI Key: HWMHNYHQQHHGNC-UHFFFAOYSA-N
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Description

6-Fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound featuring a fused thiazole and pyridine ring system with a fluorine substituent at the 6-position and an amine group at the 2-position. Its molecular formula is C₆H₄FN₃S, with a molecular weight of 169.18 g/mol . The compound is cataloged under CAS numbers 108310-79-8 (base structure) and 1824632-32-7 (specific fluorinated derivative) . It is typically synthesized with high purity (≥97%) and is commercially available as a building block for pharmaceutical and agrochemical research .

The thiazolo[5,4-c]pyridine scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems.

Properties

CAS No.

1824632-32-7

Molecular Formula

C6H4FN3S

Molecular Weight

169.18 g/mol

IUPAC Name

6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C6H4FN3S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H2,8,10)

InChI Key

HWMHNYHQQHHGNC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1F)SC(=N2)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the construction of the thiazole and pyridine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions .

Comparison with Similar Compounds

Positional Isomerism ([5,4-c] vs. [5,4-b] Systems)

The numbering of fused thiazolo-pyridine rings significantly impacts molecular geometry and electronic properties. For example:

  • [5,4-c] Systems : The fluorine atom in 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine is adjacent to the pyridine nitrogen, creating a strong electron-deficient region .
  • [5,4-b] Systems : In analogs like 6-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS 1440427-89-3), the fluorine is positioned farther from the pyridine nitrogen, reducing electron withdrawal .

Halogen Substitution Effects

  • Fluorine (F) : Enhances metabolic stability and bioavailability due to its small size and high electronegativity .
  • Chlorine (Cl): Increases molecular weight (185.64 vs.
  • Bromine (Br) : Adds steric bulk (230.09 g/mol) and polarizability, which may influence binding kinetics in enzyme inhibition studies .

Saturated vs. Aromatic Rings

Hydrogenated derivatives (e.g., 5,6,6-trimethyl-4,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-amine) adopt non-planar conformations, reducing aromatic interactions but improving solubility in aqueous media .

Alkyl Chain Modifications

The N-butyl analog (CAS 62638-70-4) introduces a hydrophobic tail, which could enhance lipid bilayer penetration in cell-based assays .

Research and Application Insights

  • HDAC Inhibition : The dihydrobromide salt of 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine (CAS 1184964-76-8) is linked to histone deacetylase (HDAC) inhibitor research .
  • Antimicrobial Activity : Chlorinated and brominated analogs are often explored for antibacterial properties due to halogen-mediated interactions with microbial enzymes .

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